Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride
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Overview
Description
Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 237.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride typically involves the reaction of 2-amino-4-methylsulfonylbutanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the esterification of 2-amino-4-methylsulfonylbutanoic acid followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization and filtration to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methylsulfonylbutanoate
- Methyl 2-amino-4-methylsulfonylbutanoate;hydrobromide
- Methyl 2-amino-4-methylsulfonylbutanoate;hydroiodide
Uniqueness
Methyl 2-amino-4-methylsulfonylbutanoate;hydroch
Properties
IUPAC Name |
methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.ClH/c1-11-6(8)5(7)3-4-12(2,9)10;/h5H,3-4,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISYSAAQPVDNSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCS(=O)(=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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